Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a chemical compound with a molecular weight of 254.69 g/mol . It is known for its high purity and versatility in various scientific applications . The compound is characterized by its unique spiro structure, which includes a sulfur atom in a six-membered ring fused to an oxirane ring .
Preparation Methods
The synthesis of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a chlorinated precursor with a sulfur-containing reagent under controlled conditions . The reaction typically requires a catalyst to facilitate the formation of the spiro structure. Industrial production methods often involve cold-chain transportation to maintain the stability and purity of the compound .
Chemical Reactions Analysis
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
1-Oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione: This compound has a similar spiro structure but lacks the chlorine and carboxylate groups.
Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate: This compound is similar but does not have the dioxo groups.
The uniqueness of Methyl2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties .
Biological Activity
Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound is characterized by its unique spirocyclic structure which contributes to its biological activity. The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies on related thiaspiro compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when exposed to this compound, indicating potential therapeutic applications in inflammatory diseases.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiaspiro moiety may allow for interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate inflammation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various thiaspiro derivatives, including this compound. Results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Potential
In a recent investigation, researchers assessed the anticancer potential of this compound on human breast cancer cells (MCF7). The findings revealed significant inhibition of cell viability and induction of apoptosis at micromolar concentrations.
Properties
Molecular Formula |
C8H11ClO5S |
---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
methyl 2-chloro-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO5S/c1-13-6(10)8(9)7(14-8)2-4-15(11,12)5-3-7/h2-5H2,1H3 |
InChI Key |
SACNYYCAODRUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCS(=O)(=O)CC2)Cl |
Origin of Product |
United States |
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